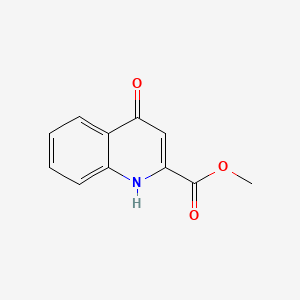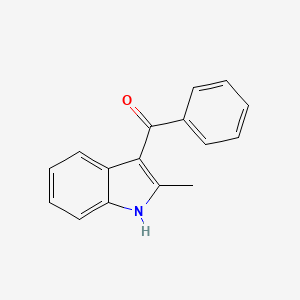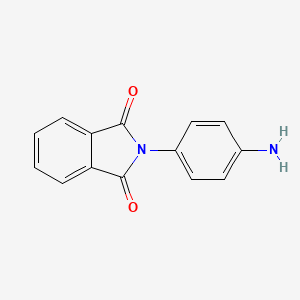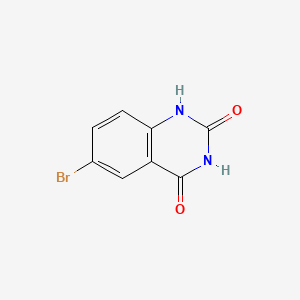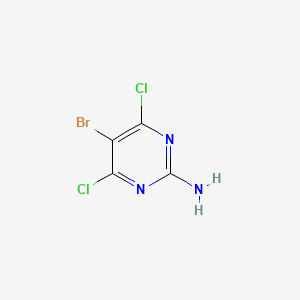
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one is a chemical compound with the molecular formula C8H8Br2N2O. It is a white crystalline solid that is soluble in organic solvents. It is a versatile reagent used in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Tautomerism Studies
4-Bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one and related compounds have been examined in the context of tautomerism. The study of 3(5)-phenyl- and 5(3)-methyl-3(5)-phenylpyrazoles using multinuclear NMR spectroscopy and X-ray crystallography revealed insights into tautomeric equilibrium constants and the existence of these compounds in various forms (Aguilar‐Parrilla et al., 1992).
Structural Studies in Organic Chemistry
Research has focused on the structural reassignment of derivatives of 4-bromo-3-methyl-1-phenylpyrazol-5-one. X-ray crystal structure determination was used to clarify the structure of the major product from the reaction of this compound with ethyl cyanoacetate (Burgess & Steel, 2006).
Fluorescent Dye Synthesis
The compound has been used in the synthesis of fluorescent dyes. The study involving the condensation reaction of related dicyanopyrazines with bromo compounds led to the development of new fluorescent styryl dyes, contributing to the field of material science (Jaung et al., 1998).
Antimicrobial Activity Research
This compound derivatives have been synthesized for their potential antimicrobial properties. Compounds like 4-acetyl-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole showed inhibitory effects against pathogenic yeast and mould, suggesting their application in developing new therapeutic agents (Farag et al., 2008).
Heterocyclic Chemistry
4-Bromo-3-methyl-1-phenylpyrazol-5-ylhydrazonyl chlorides, closely related to the compound , were synthesized for further research in heterocyclic chemistry. These compounds were used to create new heterocyclic derivatives, expanding the scope of chemical synthesis (Elnagdi et al., 1980).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-5-(bromomethyl)-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O/c1-14-9(7-12)10(13)11(16)15(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYOEDKPVQNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348671 |
Source


|
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5767-66-8 |
Source


|
| Record name | SBB061816 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



